3-(3-ethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Description
3-(3-ethylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
- Synthesis and Antimicrobial Activities : Research on novel triazole derivatives, including compounds with methoxy and methyl groups similar to the compound , has shown good to moderate antimicrobial activities against various microorganisms. This suggests that derivatives of the compound could be explored for their antimicrobial potential (Bektaş et al., 2007).
- Novel Antifungal Derivatives : The design and synthesis of new oxadiazole and benzothiazole derivatives, utilizing methoxyphenol as a starting substance, have been reported to show promising antimicrobial and antitumor activities. This underscores the potential of structurally similar compounds for chemotherapeutic applications (Kaya et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
- Enzyme Inhibition Studies : Compounds bearing 1,3,4-oxadiazole structures have been evaluated for their enzyme inhibition capabilities, particularly against lipoxygenase, which is significant for developing anti-inflammatory drugs. This indicates the broader therapeutic potential of compounds related to the one (Rasool et al., 2015).
Potential for Novel Drug Development
- Antibacterial and Antitumor Activities : The synthesis and characterization of compounds with oxadiazole structures have shown significant antibacterial and antitumor activities. This highlights the potential for developing new drugs that could be effective against resistant strains of bacteria and various cancer cells (Kaya et al., 2017).
Properties
IUPAC Name |
10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-13-7-5-8-14(11-13)22-19(23)21-16-12-20(22,2)25-18-15(16)9-6-10-17(18)24-3/h5-11,16H,4,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUXWDMUUMILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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